(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone
Description
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H18N2O2S/c1-13-20-16-8-7-15(11-18(16)24-13)19(22)21-9-10-23-17(12-21)14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3 |
InChI Key |
IDJAHCUQVZONOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents like THF enhance coupling efficiency by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce side reactions during cyclization.
Temperature and Catalysis
Workup and Purification
-
Liquid-liquid extraction with ethyl acetate removes acidic byproducts.
-
Chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound with >99% purity.
Analytical Characterization and Yield Optimization
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry :
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 354.12 (M+H)+, consistent with the molecular formula C₁₉H₁₇N₂O₂S. -
X-ray Crystallography :
Single-crystal analysis confirms the planar benzothiazole ring and chair conformation of the morpholine moiety.
Table 3: Summary of Analytical Data
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR | δ 2.64 (s, 3H, CH₃), 7.73–8.15 (m, 3H) | Benzothiazole and morpholine |
| HRMS | m/z 354.12 (M+H)+ | Molecular formula verification |
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare “(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone” with structurally related compounds from patent applications () and pharmacological studies ():
Table 1: Structural and Functional Comparison
Key Observations
However, the 4-aminopiperidine analog may exhibit even greater solubility due to its primary amine . Replacement of benzothiazole with indole (NIH 10474) alters π-π stacking interactions, possibly affecting binding to opioid receptors .
Biological Implications: The 2-phenylmorpholino substituent in the target compound may mimic the morpholinylethyl group in NIH 10474, which demonstrated analgesic effects in mice. However, the benzothiazole core could confer distinct electronic properties compared to indole, influencing receptor specificity . Piperidine derivatives () are more lipophilic, suggesting enhanced blood-brain barrier penetration but reduced solubility.
Crystallographic Insights: Tools like Mercury’s Materials Module () could reveal differences in crystal packing between the target compound and analogs. For example, the benzothiazole ring may engage in stronger intermolecular interactions (e.g., S···π contacts) compared to pyrimidinone derivatives in . SHELXL refinements () would highlight conformational differences in the morpholine/phenyl substituents, impacting molecular stability.
Notes
Limitations : Direct biological or physicochemical data for the target compound are unavailable in the provided evidence. Inferences are drawn from structural analogs and general pharmacochemical principles.
Methodology : Crystallographic software (SHELX, Mercury) and validation protocols () are essential for comparative structural analysis.
Synthetic Feasibility: The high cost of precursors like (2-Methyl-1,3-benzothiazol-6-yl)methanol () may limit large-scale synthesis of the target compound compared to simpler analogs.
Biological Activity
The compound (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone is a synthetic derivative of benzothiazole that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure consists of a benzothiazole moiety linked to a phenylmorpholine group, which is believed to contribute to its biological properties.
Research indicates that compounds with benzothiazole structures often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms through which (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone exerts its effects include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that similar benzothiazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated effectiveness against A431 and A549 cancer cell lines by decreasing IL-6 and TNF-α levels .
- Antimicrobial Activity : Some research indicates that benzothiazole derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzothiazole derivatives. The following table summarizes the findings related to the cytotoxic effects of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 10 | Apoptosis induction |
| A549 | 8 | Cell cycle arrest |
| H1299 | 12 | Inhibition of migration |
These results suggest that the compound exhibits promising anticancer activity through multiple mechanisms.
Antimicrobial Activity
In addition to anticancer properties, the compound's antimicrobial efficacy has also been assessed. The following table presents data on its antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone may serve as a potential lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
A notable study conducted in 2024 synthesized and evaluated several benzothiazole derivatives, including those similar to (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone. The study highlighted:
Q & A
Q. Methodological Insight :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF/DMF | Maximizes solubility of intermediates |
| Catalyst | Pd(PPh₃)₄ | Enhances coupling efficiency |
| Time | 12–24 hrs | Reduces incomplete reactions |
What advanced analytical techniques are critical for characterizing the electronic properties of this compound?
Advanced Research Question
The benzothiazole and morpholino groups confer unique electronic properties. Key techniques include:
- UV-Vis Spectroscopy : To study π→π* transitions in the benzothiazole ring (λmax ~250–300 nm) .
- Density Functional Theory (DFT) : Predicts electron distribution and reactivity sites, validated by X-ray crystallography .
- Cyclic Voltammetry : Measures redox behavior linked to the morpholino nitrogen’s electron-donating effects .
Data Contradiction Analysis :
Conflicting UV-Vis data may arise from solvent polarity or aggregation effects. For example, polar solvents (e.g., DMSO) redshift absorption bands due to solvatochromism .
How can researchers design experiments to evaluate the compound’s bioactivity while mitigating false positives?
Basic Research Question
Initial bioactivity screening should prioritize:
- Target Selectivity : Use kinase inhibition assays (e.g., EGFR or PI3K) due to the morpholino group’s affinity for ATP-binding pockets .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values .
- Control Experiments : Include structurally analogous compounds (e.g., benzothiazole derivatives without the morpholino group) to isolate pharmacophore contributions .
Methodological Pitfall :
False positives may arise from compound aggregation. Use dynamic light scattering (DLS) to confirm monomeric stability in assay buffers .
What strategies resolve contradictions in stability data under varying pH conditions?
Advanced Research Question
Degradation pathways depend on pH-sensitive functional groups:
- Acidic Conditions (pH < 3) : Hydrolysis of the morpholino ring’s tertiary amine occurs, forming secondary amines .
- Basic Conditions (pH > 10) : Benzothiazole ring cleavage dominates .
Q. Experimental Design :
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products at λ = 254 nm.
- Mass Spectrometry (MS) : Identify hydrolyzed fragments (e.g., m/z peaks corresponding to cleaved benzothiazole or morpholino moieties) .
Data Reconciliation :
Contradictions in degradation rates may stem from buffer composition (e.g., phosphate vs. Tris buffers altering ionic strength) .
How can structure-activity relationship (SAR) studies be structured to optimize pharmacological profiles?
Advanced Research Question
SAR strategies include:
- Substituent Variation : Replace the 2-methyl group on the benzothiazole with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration .
- Morpholino Modification : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate electron density and target binding .
Q. Computational Workflow :
Molecular Docking : Screen modified analogs against target proteins (e.g., PARP-1).
ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .
What experimental protocols address discrepancies in spectroscopic data across research groups?
Basic Research Question
Standardize protocols for reproducibility:
- NMR Calibration : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) .
- Sample Purity : Confirm ≥95% purity via HPLC before spectral analysis .
Case Study :
Contradictory ¹H NMR shifts (e.g., morpholino protons at δ 3.5–4.0 ppm) may arise from residual solvents. Pre-dry samples under vacuum (40°C, 12 hrs) .
How can computational modeling guide the design of derivatives with improved metabolic stability?
Advanced Research Question
Leverage in silico tools to predict metabolic hotspots:
- CYP450 Metabolism Prediction : Identify vulnerable sites (e.g., benzothiazole methyl group) using Schrödinger’s QikProp .
- Metabolite Simulation : Generate in silico metabolites and evaluate toxicity via ProTox-II .
Validation :
Compare predicted metabolites with in vitro microsomal assay results (e.g., human liver microsomes) .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 4:1) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
Troubleshooting :
Low yields may result from improper solvent polarity. Pre-screen solvents via thin-layer chromatography (TLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
